An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-hydroxybenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3-bromo-5-chloro-2-hydroxybenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-chloro-2-hydroxybenzoate is a halogenated derivative of methyl salicylate, a versatile building block in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms on the aromatic ring, significantly influences its chemical reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of this compound, with a focus on its relevance in pharmaceutical and agrochemical research.
Physicochemical Properties
Methyl 3-bromo-5-chloro-2-hydroxybenzoate is a colorless crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4068-71-7 | [1] |
| Molecular Formula | C₈H₆BrClO₃ | [1] |
| Molecular Weight | 265.49 g/mol | [1] |
| Purity | Typically >97% | [1] |
| MDL Number | MFCD06203697 | [1] |
Synthesis and Mechanistic Insights
While a specific, detailed synthesis for Methyl 3-bromo-5-chloro-2-hydroxybenzoate is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The proposed synthesis involves a two-step process starting from methyl salicylate: sequential halogenation followed by esterification.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 3-bromo-5-chloro-2-hydroxybenzoate.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl 5-chloro-2-hydroxybenzoate
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Reaction Setup: In a fume hood, dissolve methyl salicylate in a suitable chlorinated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise to the stirred solution. The hydroxyl group of methyl salicylate is an ortho-, para-director. Chlorination is expected to occur at the para position (position 5) due to less steric hindrance compared to the ortho position.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Part 2: Synthesis of Methyl 3-bromo-5-chloro-2-hydroxybenzoate
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Reaction Setup: Dissolve the purified Methyl 5-chloro-2-hydroxybenzoate in glacial acetic acid in a round-bottom flask.
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Bromination: To this solution, add a solution of bromine in acetic acid dropwise with stirring. The hydroxyl group is a strongly activating group, and the existing chloro- and ester groups will direct the incoming electrophile. The bromine is expected to add to the ortho position (position 3) which is activated by the hydroxyl group.
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Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water.
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Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then dry. The final product, Methyl 3-bromo-5-chloro-2-hydroxybenzoate, can be further purified by recrystallization from a suitable solvent like ethanol or methanol. A similar procedure has been reported for the bromination of methyl salicylate, yielding the 5-bromo derivative in high yield.[2]
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region. The methyl ester protons will be a singlet around 3.9 ppm. The phenolic hydroxyl proton will be a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be in the 165-170 ppm region. The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹), a C=O stretch for the ester (~1700-1730 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (265.49 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic pattern for the molecular ion and fragment peaks. |
Reactivity and Potential for Further Functionalization
The chemical reactivity of Methyl 3-bromo-5-chloro-2-hydroxybenzoate is dictated by its three main functional groups: the phenolic hydroxyl group, the methyl ester, and the halogenated aromatic ring.
Caption: Key reactive sites of Methyl 3-bromo-5-chloro-2-hydroxybenzoate.
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Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to produce a variety of ether and ester derivatives. Its acidity is enhanced by the presence of the electron-withdrawing halogen substituents on the ring.
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Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-chloro-2-hydroxybenzoic acid.[3] This carboxylic acid can then be converted to other derivatives such as amides or acid chlorides.
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Aromatic Ring: The bromine and chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More synthetically useful transformations would involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C-Br or C-Cl positions, allowing for the introduction of a wide range of substituents. The bromine atom is generally more reactive in such cross-coupling reactions than the chlorine atom.
Applications in Drug Discovery and Agrochemicals
Halogenated aromatic compounds are of significant interest in medicinal chemistry and agrochemical research. The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
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Pharmaceutical Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Its structural similarity to salicylic acid suggests that its derivatives could be explored for anti-inflammatory, analgesic, and antimicrobial activities.[5]
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Agrochemical Research: The halogenated phenyl structure is a common motif in many pesticides and herbicides.[4] Therefore, Methyl 3-bromo-5-chloro-2-hydroxybenzoate could be a precursor for the development of new agrochemicals.
Safety and Handling
The precursor, 3-bromo-5-chloro-2-hydroxybenzoic acid, is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is reasonable to assume that Methyl 3-bromo-5-chloro-2-hydroxybenzoate possesses similar hazards. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
Methyl 3-bromo-5-chloro-2-hydroxybenzoate is a synthetically versatile molecule with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Understanding its chemical properties, reactivity, and a reliable synthetic route is crucial for researchers in these fields. This guide provides a foundational understanding of this compound, paving the way for its further exploration and application in innovative research and development projects.
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